4-Nitro-3-(trifluoromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3N2O3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(trifluoromethoxy)benzonitrile typically involves the nitration of 3-(trifluoromethoxy)benzonitrile. A common method includes the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: 4-Amino-3-(trifluoromethoxy)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Nitro-3-(trifluoromethoxy)benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those involving fluorinated compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Nitro-3-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4-(trifluoromethoxy)benzonitrile: Similar structure but with different positions of the nitro and trifluoromethoxy groups.
4-Nitro-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
3-(Trifluoromethyl)benzonitrile: Lacks the nitro group, only containing the trifluoromethyl group.
Uniqueness
4-Nitro-3-(trifluoromethoxy)benzonitrile is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-nitro-3-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O3/c9-8(10,11)16-7-3-5(4-12)1-2-6(7)13(14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRIOCSDWCWEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.